molecular formula C11H6N2O3 B14245934 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- CAS No. 216987-71-2

2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)-

Cat. No.: B14245934
CAS No.: 216987-71-2
M. Wt: 214.18 g/mol
InChI Key: ZLYVVFCBKRJYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)-: is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzopyran core with an oxadiazole moiety, which can contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzopyran derivative with a suitable oxadiazole precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry: Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- involves its interaction with specific molecular targets within biological systems. The oxadiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
  • 2H-1-Benzopyran-2-one, 7-methoxy-
  • Hydrocoumarin (2H-1-Benzopyran-2-one, 3,4-dihydro-)
  • Coumarin (2H-1-Benzopyran-2-one)

Uniqueness: What sets 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- apart from these similar compounds is the presence of the oxadiazole moiety. This functional group can impart unique chemical and biological properties, such as enhanced stability, reactivity, or specific interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

216987-71-2

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)chromen-2-one

InChI

InChI=1S/C11H6N2O3/c14-10-5-8(11-12-6-15-13-11)7-3-1-2-4-9(7)16-10/h1-6H

InChI Key

ZLYVVFCBKRJYBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)C3=NOC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.